5-Methylbenzofurazan

概要

説明

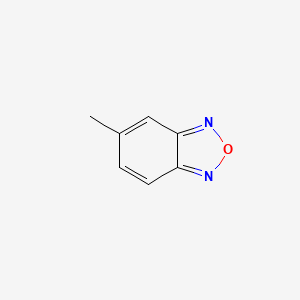

5-Methylbenzofurazan is an organic compound that belongs to the class of benzofurazans. It is characterized by a benzene ring fused to a furan ring, with a methyl group attached to the benzene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzofurazan typically involves the thermal decomposition of methyl N-(4-methyl-2-nitrophenyl)carbamate. This reaction results in the formation of this compound, carbon dioxide, and methanol . The reaction conditions usually require controlled heating to ensure the proper decomposition of the carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same thermal decomposition method. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.

化学反応の分析

Types of Reactions

5-Methylbenzofurazan undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as secondary cyclic amines (e.g., pyrrolidine, piperidine, and morpholine) in nucleophilic aromatic substitution (SNAr) reactions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-deficient nature of the benzofurazan ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include secondary cyclic amines, and the reactions are typically carried out in polar solvents under mild conditions.

Electrophilic Aromatic Substitution: Reagents such as halogens or nitro groups can be used, often requiring catalysts and specific reaction conditions to facilitate the substitution.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted benzofurazan derivatives, where the nucleophile replaces a hydrogen atom on the benzofurazan ring.

Electrophilic Aromatic Substitution: The products are typically halogenated or nitrated benzofurazan derivatives, depending on the reagents used.

科学的研究の応用

5-Methylbenzofurazan has several applications in scientific research:

作用機序

The mechanism of action of 5-Methylbenzofurazan involves its interaction with nucleophiles and electrophiles due to its electron-deficient benzofurazan ring. The compound can undergo nucleophilic aromatic substitution, where nucleophiles attack the electron-deficient carbon atoms on the benzofurazan ring . This reactivity is influenced by the electron-withdrawing nature of the nitro group and the overall electronic structure of the compound.

類似化合物との比較

Similar Compounds

Benzofurazan: The parent compound without the methyl group.

4-Nitrobenzofurazan: A derivative with a nitro group at the 4-position.

5-Methylbenzofurazan 1-oxide: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s electron density and steric hindrance, making it distinct from other benzofurazan derivatives.

生物活性

5-Methylbenzofurazan is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of benzofurazan, which is known for its potential pharmacological properties. The compound's structure allows for various interactions with biological systems, making it a candidate for further research in medicinal chemistry.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofurazan derivatives with methylating agents. Various methods have been reported, including:

- Methylation of Benzofurazan: Utilizing methyl iodide or dimethyl sulfate in the presence of a base.

- Cyclization Reactions: Involving ortho-substituted phenols and hydrazines to form the benzofurazan core.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC): Studies indicate that derivatives of benzofurazan, including this compound, have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

- Antifungal Activity: The compound has also been effective against fungi such as Candida albicans, with MIC values around 0.83 µM .

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies: In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation .

- Mechanistic Insights: Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell survival, demonstrating favorable binding energies comparable to established anticancer drugs .

4.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzofurazan derivatives, including this compound:

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |

| Other Derivative A | 0.30 | Staphylococcus aureus |

| Other Derivative B | 0.50 | Candida albicans |

This table illustrates the potency of this compound compared to other derivatives .

4.2 Study on Anticancer Properties

In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines:

- Cell Viability Assay: The compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of exposure.

- Mechanism of Action: The study indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

5. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and cancer. Its low MIC values against significant pathogens and its ability to induce apoptosis in cancer cells position it as a promising candidate for further development.

6. Future Directions

Further research is needed to explore:

- The pharmacokinetics and bioavailability of this compound.

- The development of novel derivatives with enhanced potency and reduced toxicity.

- Clinical trials to validate its efficacy in human subjects.

特性

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334135 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20304-86-3 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a methyl group at the 5-position affect the fragmentation of benzofurazan under electron impact mass spectrometry?

A1: Unlike benzofurazan and some other substituted benzofurans where the loss of NO is a dominant fragmentation process, both 4- and 5-methylbenzofurazans primarily exhibit a loss of CHO from the molecular ion under electron impact mass spectrometry []. This suggests that the presence of the methyl group at these positions significantly alters the fragmentation pathway.

Q2: What is the enthalpy of formation of 5-methylbenzofurazan-1-oxide and what does this tell us about the N-O bond strength?

A2: The standard enthalpy of formation (ΔfHm°) of crystalline this compound-1-oxide (5MeBFNO) was determined to be 175.2 ± 1.8 kJ/mol using static-bomb calorimetry []. By combining this data with the enthalpy of sublimation and other thermochemical data, the dissociation enthalpy (Dm°) of the N-O bond in 5MeBFNO was calculated to be 249.8 ± 3.2 kJ/mol []. This value is consistent with the average N-O bond dissociation enthalpy calculated for a series of benzofurazan-1-oxide derivatives, indicating a strong dative covalent bond between the nitrogen and oxygen atoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。